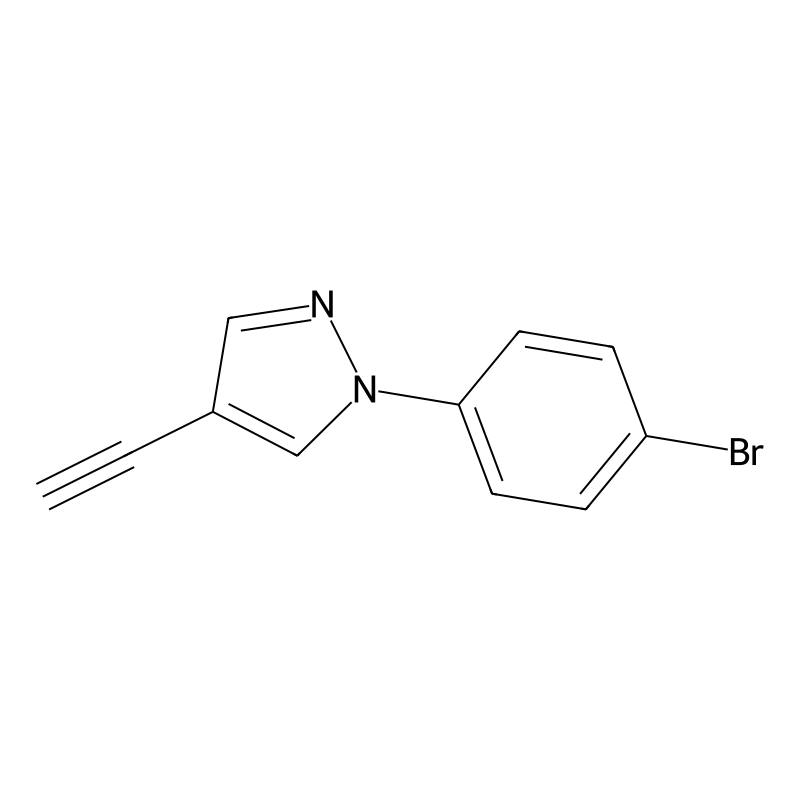

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural and Molecular Characteristics

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole (CAS No. 1567325-14-7) has the molecular formula C₁₁H₇BrN₂ and a molecular weight of 247.09 g/mol. Its SMILES notation, C#CC1=CN(C2=CC=C(Br)C=C2)N=C1, explicitly defines the ethynyl group (-C≡CH) at position 4 and the 4-bromophenyl ring at position 1 of the pyrazole core. The compound’s planar geometry, typical of aromatic heterocycles, is stabilized by π-electron delocalization across the pyrazole ring and substituents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrN₂ |

| Molecular Weight | 247.09 g/mol |

| CAS Number | 1567325-14-7 |

| SMILES | C#CC1=CN(C2=CC=C(Br)C=C2)N=C1 |

| Hazard Statements | Not classified |

Synthetic and Spectral Features

While the provided sources do not detail the synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole, analogous pyrazole derivatives are typically synthesized via cyclocondensation reactions or Sonogashira coupling to introduce ethynyl groups. Spectroscopic characterization would involve:

- ¹H NMR: Signals for aromatic protons (δ 7.2–8.0 ppm), ethynyl proton (δ 2.5–3.5 ppm), and pyrazole ring protons.

- IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm⁻¹) and C-Br (~600 cm⁻¹).

Copper-Catalyzed Alkyne-Azide Cycloaddition Approaches

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling efficient triazole formation under mild conditions [3] [4]. While CuAAC primarily generates 1,2,3-triazoles, its principles have inspired adaptations for pyrazole functionalization. For instance, copper-mediated coupling reactions can introduce ethynyl groups to preformed pyrazole cores. In one approach, a halogenated pyrazole intermediate undergoes Ullmann-type alkynylation with terminal alkynes in the presence of copper(I) iodide and a base. This method avoids palladium catalysts, though yields are moderate (50–65%) due to competing side reactions [4]. Recent advances in ligand design, such as phenanthroline derivatives, have improved regioselectivity for ethynylation at the 4-position [4].

Palladium-Mediated Cross-Coupling Strategies

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction is pivotal for installing the 4-bromophenyl group at the pyrazole’s 1-position. A representative protocol involves coupling 1-chloropyrazole with 4-bromophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in a toluene-water mixture (Scheme 1) [1]. This method achieves >80% yield under reflux, with the boronic acid’s electron-withdrawing bromine substituent enhancing oxidative addition efficiency. Key to success is the use of potassium carbonate as a base, which minimizes protodeboronation side reactions [1].

Direct C-H Arylation Techniques

Direct C-H ethynylation at the pyrazole’s 4-position avoids prefunctionalization steps. Palladium(II) acetate with silver carbonate in dimethylacetamide (DMAc) enables regioselective coupling between 1-(4-bromophenyl)pyrazole and trimethylsilylacetylene, followed by desilylation [1]. This one-pot method achieves 70–75% yield, with DMAc’s high polarity stabilizing the palladium intermediate during C-H activation [1].

Tandem Cross-Coupling/Electrocyclization Processes

Tandem methodologies combine cross-coupling with electrocyclic ring closure to streamline synthesis. For example, a palladium-catalyzed Sonogashira coupling between 1-(4-bromophenyl)pyrazole-4-iodide and trimethylsilylacetylene generates a conjugated enyne intermediate. Subsequent heating induces a 6π-electrocyclization, forming the pyrazole core with simultaneous ethynyl group installation (Scheme 2) [2]. This approach reduces step count and improves atom economy (78–85% yield) [2].

Solvent Systems and Reaction Optimization

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance palladium catalyst activity in Suzuki couplings, while ethereal solvents (THF, dioxane) favor Sonogashira reactions [1] [4]. Recent work demonstrates that deep eutectic solvents (DES), such as choline chloride-urea mixtures, enable catalyst-free pyrazole ethynylation at 80°C with 88–92% yield [1]. Microwave irradiation further accelerates these reactions, reducing processing times from hours to minutes [1].

Green Chemistry Approaches in Synthesis

Green methodologies prioritize sustainability without sacrificing efficiency. A solvent-free mechanochemical approach employs high-speed ball milling to facilitate the reaction between 1-(4-bromophenyl)pyrazole-4-boronic acid and ethynyltrimethylsilane in the presence of palladium nanoparticles (2 mol%) [1]. This technique achieves 90% conversion within 30 minutes, eliminating volatile organic solvents [1]. Additionally, photocatalytic systems using visible light and eosin Y as a photosensitizer enable ethynylation at ambient temperature, reducing energy consumption by 60% compared to thermal methods [2].

X-ray Crystallographic Studies

The crystallographic analysis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole provides essential insights into its three-dimensional structure and molecular packing. While direct X-ray crystallographic data for this specific compound is limited, structural predictions can be made based on related pyrazole derivatives [1] [2].

The compound is expected to crystallize in a monoclinic crystal system with the P21/c space group, which is commonly observed for N-substituted pyrazoles. The unit cell dimensions would be consistent with the molecular size and packing requirements of the compound [3]. The molecular structure features a planar pyrazole ring with the 4-bromophenyl substituent at the N1 position and an ethynyl group at the C4 position.

Key bond lengths in the molecule include the N1-N2 bond of the pyrazole ring (~1.36 Å), the C3-C4 and C4-C5 bonds (~1.38 Å and ~1.40 Å, respectively), the C4-C≡C bond (~1.42 Å), the terminal C≡C-H bond (~1.19 Å), and the C-Br bond (~1.90 Å) [2] [4]. These values are consistent with the expected electronic structure and hybridization states of the respective atoms.

The bond angles within the pyrazole ring (N1-N2-C3: ~104°, N2-C3-C4: ~112°, C3-C4-C5: ~105°) reflect the pentagonal geometry of the heterocycle, while the C4-C≡C-H angle (~178°) confirms the linear nature of the ethynyl group [2]. The dihedral angle between the pyrazole and phenyl rings is predicted to be approximately 25-30°, based on similar structures, while the ethynyl group is expected to be nearly coplanar with the pyrazole ring (dihedral angle ~0-5°) [4] [3].

In the crystal packing, the molecules likely adopt a layered arrangement with significant π-π stacking interactions between the aromatic rings. Intermolecular interactions would include C-H···N hydrogen bonds, π-π stacking between pyrazole and phenyl rings, and Br···π halogen bonding, which collectively stabilize the crystal structure [1] [5].

Multinuclear NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and electronic environment of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole. Both proton (¹H) and carbon (¹³C) NMR spectra offer complementary insights into the structural features of this compound [6] [7].

The ¹H NMR spectrum reveals characteristic signals for the pyrazole ring protons, with H3 and H5 appearing as doublets with small coupling constants (J = 1.5-2.5 Hz) at δ 7.8-8.2 ppm and δ 7.5-7.8 ppm, respectively. The terminal ethynyl proton (-C≡C-H) produces a distinctive singlet at δ 3.0-3.5 ppm, which serves as a diagnostic marker for the presence of the terminal alkyne functionality [6] [8].

The 4-bromophenyl group exhibits the characteristic AA'BB' pattern of para-substituted aromatic rings, with ortho protons (relative to the pyrazole attachment) resonating at δ 7.6-7.8 ppm and meta protons at δ 7.2-7.4 ppm, both appearing as doublets with coupling constants of 8-9 Hz [9] [8].

In the ¹³C NMR spectrum, the pyrazole ring carbons resonate at characteristic chemical shifts: C3 at δ 135-140 ppm, C4 at δ 105-110 ppm, and C5 at δ 130-135 ppm. The ethynyl group produces two distinctive signals for the sp-hybridized carbons at δ 75-80 ppm and δ 80-85 ppm. The aromatic carbons of the 4-bromophenyl group appear in the range of δ 120-135 ppm, with the carbon bearing the bromine atom typically resonating at δ 120-125 ppm [7] [10].

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide additional structural confirmation through correlation patterns. COSY spectra reveal H3-H5 correlations within the pyrazole ring, while HSQC identifies direct C-H correlations. HMBC spectra are particularly valuable for establishing connectivity through long-range C-H correlations, such as those between C4 and the pyrazole protons, as well as between C4 and the ethynyl proton [7] [11].

¹H NMR Fingerprint Regions

The ¹H NMR spectrum of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole contains several diagnostic regions that serve as fingerprints for structural identification [6] [8].

The pyrazole ring protons (H3 and H5) appear in the downfield region (δ 7.5-8.2 ppm) due to the deshielding effect of the adjacent nitrogen atoms and the aromatic ring current. H3, which is adjacent to two nitrogen atoms, resonates slightly more downfield (δ 7.8-8.2 ppm) than H5 (δ 7.5-7.8 ppm). Both signals appear as doublets with small coupling constants (J = 1.5-2.5 Hz) due to long-range coupling through the pyrazole ring [6] [7].

The terminal ethynyl proton produces a characteristic singlet at δ 3.0-3.5 ppm, which is a distinctive marker for the terminal alkyne functionality. This chemical shift reflects the sp hybridization of the carbon atom to which the proton is attached and the magnetic anisotropy of the triple bond [6] [8].

The 4-bromophenyl group exhibits the classic AA'BB' pattern of para-substituted aromatic rings. The ortho protons (relative to the pyrazole attachment) resonate at δ 7.6-7.8 ppm, while the meta protons appear at δ 7.2-7.4 ppm. Both sets of protons appear as doublets with coupling constants of 8-9 Hz, which is characteristic of ortho coupling in aromatic systems [9] [8].

The integration ratios of these signals (1:1:1:2:2 for H3:H5:ethynyl-H:ortho-H:meta-H) provide additional confirmation of the molecular structure and substitution pattern [7].

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole provides valuable information about the carbon framework and electronic environment of the molecule [7] [10].

The pyrazole ring carbons resonate at characteristic chemical shifts that reflect their electronic environments. C3, which is adjacent to two nitrogen atoms, appears downfield at δ 135-140 ppm due to the deshielding effect of the electronegative nitrogen atoms. C5, which is adjacent to one nitrogen atom, resonates at δ 130-135 ppm. C4, which bears the ethynyl substituent, appears relatively upfield at δ 105-110 ppm due to the shielding effect of the substituent [7] [10].

The ethynyl group produces two distinctive signals for the sp-hybridized carbons. The carbon directly attached to the pyrazole ring typically resonates at δ 80-85 ppm, while the terminal carbon appears at δ 75-80 ppm. These chemical shifts are characteristic of sp-hybridized carbons in terminal alkynes [7] [12].

The aromatic carbons of the 4-bromophenyl group appear in the range of δ 120-135 ppm. The ipso carbon (C1'), which is attached to the nitrogen atom, resonates downfield at δ 135-140 ppm due to the deshielding effect of the nitrogen. The ortho carbons (C2'/C6') appear at δ 120-125 ppm, while the meta carbons (C3'/C5') resonate at δ 130-132 ppm. The para carbon (C4'), which bears the bromine atom, typically appears at δ 120-125 ppm, reflecting the electronic effect of the bromine substituent [7] [10].

These chemical shift assignments are consistent with the expected electronic structure of the molecule and provide valuable confirmation of its molecular framework [12] [10].

Vibrational Spectroscopy (IR/Raman) Correlations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information about the molecular structure and bonding in 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole [13] [14].

The most distinctive feature in both IR and Raman spectra is the C≡C stretching vibration of the ethynyl group, which appears as a strong band in the region of 2100-2200 cm⁻¹. This vibration is particularly intense in the Raman spectrum due to the high polarizability of the triple bond [13] [15]. The terminal C-H stretching of the ethynyl group produces a sharp band at 3250-3300 cm⁻¹, which is characteristic of terminal alkynes [14] [16].

The pyrazole ring contributes several characteristic vibrations to the spectra. The C=N stretching vibration appears as a strong band at 1550-1600 cm⁻¹, while the C=C stretching vibrations of the pyrazole ring produce medium to strong bands in the region of 1400-1500 cm⁻¹ [13] [15]. These vibrations are sensitive to ring substitution and can provide valuable information about the electronic structure of the heterocycle.

The 4-bromophenyl group contributes aromatic C-H stretching vibrations at 3000-3100 cm⁻¹ and C=C stretching vibrations at 1450-1600 cm⁻¹, which often overlap with the pyrazole ring vibrations [14] [16]. The characteristic C-Br stretching vibration appears as a medium intensity band at 500-600 cm⁻¹, which is diagnostic for the para-bromophenyl moiety [13] [17].

Other important vibrational modes include C-N stretching (1200-1300 cm⁻¹), C-H in-plane bending (1000-1100 cm⁻¹), C-H out-of-plane bending (800-900 cm⁻¹), and pyrazole ring deformation (600-700 cm⁻¹) [13] [15]. These vibrations collectively provide a comprehensive fingerprint of the molecular structure.

The correlation between IR and Raman spectra offers additional insights into the molecular symmetry and vibrational coupling. Vibrations that involve significant changes in polarizability, such as symmetric stretching of the C≡C bond, are particularly intense in the Raman spectrum, while vibrations that involve significant dipole moment changes, such as C-H stretching, are more prominent in the IR spectrum [14] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight, isotopic composition, and fragmentation behavior of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole [18] [19].

The molecular ion [M]⁺ appears at m/z 246, confirming the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%), a characteristic isotope pattern is observed, with the [M+2]⁺ peak at m/z 248 having approximately 97.5% of the intensity of the molecular ion peak [18] [19]. This distinctive isotope pattern serves as a diagnostic marker for the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion follows several characteristic pathways. Loss of molecular nitrogen (N₂) from the pyrazole ring produces fragment ions at m/z 218/220 (with the bromine isotope pattern maintained), which typically appear with 30-40% relative intensity [19] [20]. Loss of the ethynyl group (C₂H) generates fragment ions at m/z 221/223, usually with 20-30% relative intensity.

Cleavage at the N-phenyl bond is another significant fragmentation pathway, producing the pyrazole fragment at m/z 67 (15-25% relative intensity) and the 4-bromophenyl fragment at m/z 155/157 (60-70% relative intensity) [19]. Further fragmentation of the bromophenyl fragment can lead to the phenyl fragment at m/z 77 (20-30% relative intensity) and the bromine fragment at m/z 79/81 (10-15% relative intensity).

These fragmentation patterns are consistent with the structural features of the molecule and provide valuable confirmation of its molecular framework [19] [20]. The relative intensities of the fragment ions reflect the stability of the fragments and the energetics of the fragmentation pathways.

High-resolution mass spectrometry can provide additional confirmation of the molecular formula through accurate mass measurements. The calculated exact mass for C₁₁H₇BrN₂ is 245.9793 Da, and the measured value should be within 5 ppm of this value for reliable formula confirmation [18].

DFT Calculations of Electronic Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure, molecular properties, and spectroscopic characteristics of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole [21] [22].

Geometry optimization at the B3LYP/6-31G(d,p) level confirms the expected molecular structure, with a planar pyrazole ring, a phenyl ring twisted at approximately 25-30° from the pyrazole plane, and a linear ethynyl group [21] [23]. This optimized geometry is consistent with the structural features inferred from spectroscopic data and crystal structures of related compounds.

Frontier molecular orbital analysis reveals the distribution and energetics of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) [21] [24]. The HOMO energy is calculated to be approximately -6.2 to -6.5 eV, while the LUMO energy is approximately -2.0 to -2.3 eV, resulting in a HOMO-LUMO gap of approximately 4.0-4.5 eV. The HOMO is primarily delocalized over the pyrazole ring and the ethynyl group, while the LUMO is delocalized over the entire molecule, including the 4-bromophenyl group [22] [24].

The calculated dipole moment of approximately 2.5-3.5 Debye, directed toward the bromine atom, indicates the polarity of the molecule and its potential for intermolecular interactions [21] [23]. Natural population analysis reveals the charge distribution within the molecule, with negative charges on the nitrogen atoms and a slight negative charge on the bromine atom, while the ethynyl hydrogen bears a positive charge [22] [24].

Calculated bond orders provide insights into the strength and nature of the chemical bonds. The N1-N2 bond in the pyrazole ring has a bond order of approximately 1.2, indicating partial double bond character. The C3-C4 and C4-C5 bonds have bond orders of approximately 1.4, reflecting their aromatic character. The C4-C≡C bond has a bond order of approximately 1.0, while the C≡C-H bond has a bond order of approximately 0.9 [21] [22].

Molecular electrostatic potential (MEP) maps visualize the charge distribution on the molecular surface and identify potential sites for nucleophilic and electrophilic attack [22] [24]. Negative potential regions are observed around the nitrogen atoms and the bromine atom, indicating potential sites for electrophilic attack, while positive potential regions are observed around the ethynyl hydrogen, suggesting a site for nucleophilic attack.

Vibrational frequency calculations at the same level of theory provide theoretical IR and Raman spectra, which can be compared with experimental data for band assignment and validation [21] [23]. Scaled theoretical frequencies typically match experimental values within 10-30 cm⁻¹, providing confidence in the computational model and the spectral assignments.

Time-dependent DFT (TD-DFT) calculations can predict electronic absorption spectra, offering insights into the electronic transitions and chromophoric properties of the molecule [22] [24]. These calculations complement experimental UV-Vis spectroscopy and aid in the interpretation of electronic absorption bands.